[3-(Aminomethyl)-4-fluorophenyl]methanol
Description
[3-(Aminomethyl)-4-fluorophenyl]methanol is a fluorinated aromatic compound featuring a benzene ring substituted with a fluorine atom at the para-position (C4), an aminomethyl (–CH₂NH₂) group at the meta-position (C3), and a hydroxymethyl (–CH₂OH) group at the benzylic position (Figure 1). This structure combines electron-withdrawing (fluorine) and electron-donating (aminomethyl) groups, influencing its electronic properties, solubility, and reactivity.
Properties
CAS No. |
771573-09-2 |
|---|---|
Molecular Formula |
C8H10FNO |
Molecular Weight |
155.17 g/mol |
IUPAC Name |
[3-(aminomethyl)-4-fluorophenyl]methanol |
InChI |
InChI=1S/C8H10FNO/c9-8-2-1-6(5-11)3-7(8)4-10/h1-3,11H,4-5,10H2 |
InChI Key |
YVSLRJDTEUBBAP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CO)CN)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Positional Isomerism: The position of fluorine and aminomethyl groups significantly impacts electronic properties. For example, moving the fluorine from C4 to C5 ([2-Amino-5-fluorophenyl]methanol) reduces similarity (0.85 vs. 0.91) due to altered resonance effects .
- Functional Group Variations: Replacing the aminomethyl (–CH₂NH₂) with a methanamine (–CH₂NH₂) group (as in ) retains hydrogen-bonding capacity but alters steric and electronic profiles, affecting target selectivity .
Crystallography
Isostructural fluorophenyl compounds () exhibit similar crystal packing (triclinic, P̄1 symmetry) despite halogen substitutions (Cl vs. F). However, minor conformational adjustments occur to accommodate substituent bulk, highlighting the importance of fluorine’s small atomic radius in maintaining structural integrity .
Antiparasitic Activity :
- : Piperidin-4-yl fluorophenyl methanol analogues (e.g., compound 7) show potent activity against resistant parasites (IC₅₀ = 1.03–2.52 μg/mL). The hydroxymethyl group enhances solubility, while the fluorophenyl moiety improves membrane permeability .
Anticancer and Neuroactive Properties :
- : Fluorophenyl derivatives like N-(3-fluoro-2-methylphenyl)-3-(4-fluorophenyl)propionamide exhibit antitumor and neuroprotective activities. The dual fluorophenyl groups enhance pharmacokinetic stability .
Physicochemical Properties
- Solubility: The hydroxymethyl and aminomethyl groups enhance water solubility compared to non-polar fluorophenyl analogues (e.g., ’s isoxazole derivatives) .
- Toxicity: While specific data for this compound are lacking, structurally related 4-Amino-2-phenylphenol () has undefined toxicological profiles, underscoring the need for further safety studies .
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